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Compound of Interest

Compound Name: Oct-7-enal

Cat. No.: B009835 Get Quote

For researchers, scientists, and drug development professionals, understanding the nuanced

differences in chemical reactivity between structurally related molecules is paramount for

predicting biological activity and designing novel therapeutics. This guide provides a detailed

comparison of the chemical reactivity of two unsaturated aldehydes: the aliphatic Oct-7-enal
and the aromatic cinnamaldehyde. By examining their structural features, electrophilicity, and

interactions with biological systems, we aim to provide a comprehensive resource supported by

experimental data.

Introduction to Oct-7-enal and Cinnamaldehyde
Oct-7-enal is an eight-carbon aliphatic aldehyde with a terminal double bond. Its reactivity is

primarily dictated by the aldehyde functional group and the isolated carbon-carbon double

bond. In contrast, cinnamaldehyde is an aromatic aldehyde featuring an α,β-unsaturated

carbonyl moiety, where the double bond is conjugated with both the aldehyde and a phenyl

group. This conjugation significantly influences its electronic properties and chemical reactivity.

Chemical Structure and Physicochemical Properties
A fundamental understanding of the chemical structure and physical properties of Oct-7-enal
and cinnamaldehyde is crucial for interpreting their reactivity. The table below summarizes key

physicochemical data for both compounds.
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Property Oct-7-enal Cinnamaldehyde

IUPAC Name oct-7-enal[1] (E)-3-phenylprop-2-enal

Molecular Formula C₈H₁₄O[1] C₉H₈O

Molecular Weight 126.20 g/mol [1] 132.16 g/mol

Appearance Colorless liquid[2] Yellowish, oily liquid

Boiling Point 177.9 °C[2] 248 °C

Water Solubility 1.27 g/L at 20 °C[2] Slightly soluble

LogP 2.32[2] 1.9

Comparative Chemical Reactivity
The primary difference in the chemical reactivity of Oct-7-enal and cinnamaldehyde stems from

their electronic structures.

Oct-7-enal: The reactivity of Oct-7-enal is characterized by the independent reactions of its

two functional groups: the aldehyde and the terminal alkene. The aldehyde group is susceptible

to nucleophilic attack, oxidation, and reduction. The isolated double bond can undergo

electrophilic addition reactions. Due to the lack of conjugation between the aldehyde and the

double bond, the electronic influence of one group on the other is minimal.

Cinnamaldehyde: Cinnamaldehyde's conjugated system, encompassing the phenyl ring, the

carbon-carbon double bond, and the carbonyl group, creates a delocalized π-electron system.

This conjugation renders the β-carbon of the double bond electrophilic, making

cinnamaldehyde a potent Michael acceptor.[3][4][5] This allows for 1,4-conjugate addition

reactions with soft nucleophiles, a reaction pathway not readily available to Oct-7-enal.
Aldehydes are generally more reactive than ketones due to less steric hindrance and a greater

partial positive charge on the carbonyl carbon.[6] Unsaturated aldehydes, particularly α,β-

unsaturated aldehydes like cinnamaldehyde, exhibit enhanced reactivity due to the conjugated

system facilitating Michael addition.[7][8]

The following diagram illustrates the key reactive sites of both molecules.
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Reactive Sites of Oct-7-enal and Cinnamaldehyde
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Click to download full resolution via product page

A diagram illustrating the principal reactive sites on Oct-7-enal and cinnamaldehyde.

Biological Reactivity and Antimicrobial Effects
The differences in chemical reactivity translate to distinct biological activities. Both compounds

have been reported to possess antimicrobial properties, which are often linked to their ability to

react with cellular nucleophiles such as amino acid residues in proteins and enzymes.

A study investigating the in vitro antibacterial activity of several aliphatic aldehydes provides

insight into the structure-activity relationship. The table below summarizes the minimum
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inhibitory concentration (MIC) values for a series of (E)-2-alkenals, which are structurally

related to the reactive portion of cinnamaldehyde, against various bacterial strains. While data

for Oct-7-enal is not available, these values for other α,β-unsaturated aldehydes suggest that

the chain length influences antimicrobial potency.[9][10]

Compound
S. aureus ATCC
6538 (MIC µg/mL)

E. coli ATCC 10538
(MIC µg/mL)

S. pneumoniae
ATCC 7070 (MIC
µg/mL)

(E)-2-Hexenal 125 250 62.5

(E)-2-Heptenal 62.5 125 31.25

(E)-2-Octenal 31.25 62.5 15.6

(E)-2-Nonenal 15.6 31.25 7.8

(E)-2-Decenal 7.8 15.6 3.9

Cinnamaldehyde 250-500 500-1000 Not Reported

Note: Cinnamaldehyde MIC values are from separate studies and may not be directly

comparable due to different experimental conditions.

The data suggests that for linear α,β-unsaturated aldehydes, increasing the carbon chain

length enhances antibacterial activity against the tested strains.

Experimental Protocols
Determination of Minimum Inhibitory Concentration
(MIC)
A standardized method for determining the MIC of antimicrobial agents is the broth

microdilution method.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth

of a microorganism.

Materials:
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Test compounds (Oct-7-enal, cinnamaldehyde)

Bacterial strains (e.g., S. aureus, E. coli)

Mueller-Hinton Broth (MHB)

96-well microtiter plates

Spectrophotometer

Incubator

Procedure:

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate.

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

Dilute the bacterial suspension and add it to each well of the microtiter plate to achieve a

final concentration of approximately 5 x 10⁵ CFU/mL.

Include a positive control (bacteria in MHB without the test compound) and a negative

control (MHB only).

Incubate the plates at 37°C for 18-24 hours.

The MIC is determined as the lowest concentration of the compound at which no visible

bacterial growth is observed.
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Workflow for MIC Determination

Prepare Stock Solution of Test Compound

Serial Dilution in 96-well Plate

Inoculate Wells with Bacteria

Prepare Bacterial Inoculum (0.5 McFarland)

Incubate at 37°C for 18-24h

Read Results and Determine MIC

Click to download full resolution via product page

A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathway Interactions of Cinnamaldehyde
Cinnamaldehyde has been shown to modulate several key signaling pathways involved in

inflammation and cell survival, primarily due to its electrophilic nature and ability to form

covalent adducts with proteins.

NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.

Cinnamaldehyde has been reported to inhibit NF-κB activation. It is proposed that
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cinnamaldehyde can directly modify components of the IκB kinase (IKK) complex or other

upstream signaling molecules, preventing the phosphorylation and subsequent degradation of

IκBα. This retains NF-κB in the cytoplasm and prevents the transcription of pro-inflammatory

genes.
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Inhibition of NF-κB Pathway by Cinnamaldehyde
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A diagram showing the inhibitory effect of cinnamaldehyde on the NF-κB signaling pathway.
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PI3K/AKT Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is critical for cell survival, proliferation,

and growth. Some studies suggest that cinnamaldehyde can also modulate this pathway,

although the effects appear to be cell-type dependent, with reports of both activation and

inhibition. For example, in some cancer cell lines, cinnamaldehyde has been shown to inhibit

the PI3K/AKT pathway, leading to apoptosis.

Conclusion
In summary, while both Oct-7-enal and cinnamaldehyde are unsaturated aldehydes, their

chemical and biological reactivities differ significantly. Cinnamaldehyde's α,β-unsaturated

nature and conjugation with a phenyl ring make it a potent Michael acceptor, a property that is

absent in Oct-7-enal. This key structural difference likely underlies the more extensively

documented and diverse biological activities of cinnamaldehyde, including its interactions with

key signaling pathways like NF-κB. While Oct-7-enal also exhibits antimicrobial properties, a

more detailed understanding of its chemical reactivity and biological targets requires further

investigation. This comparative guide highlights the importance of subtle structural variations in

determining the chemical reactivity and potential therapeutic applications of small molecules.

Further quantitative experimental studies on Oct-7-enal are warranted to enable a more direct

and comprehensive comparison with cinnamaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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